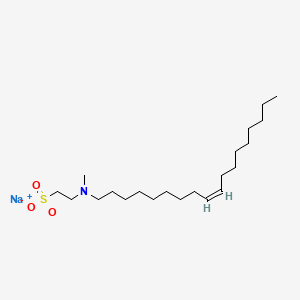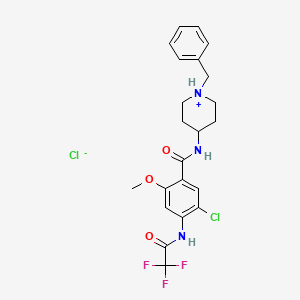
2-Methyl-5-(propan-2-yl)cyclohexyl acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-Methyl-5-propan-2-ylcyclohexyl) acetate is an organic compound with the molecular formula C12H22O2. It is an ester derived from the reaction between (2-methyl-5-propan-2-ylcyclohexanol) and acetic acid. This compound is known for its pleasant fragrance and is often used in the formulation of perfumes and flavoring agents.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (2-methyl-5-propan-2-ylcyclohexyl) acetate typically involves the esterification of (2-methyl-5-propan-2-ylcyclohexanol) with acetic acid. The reaction is catalyzed by an acid, such as sulfuric acid or p-toluenesulfonic acid, and is carried out under reflux conditions. The general reaction is as follows:
(2-methyl-5-propan-2-ylcyclohexanol)+acetic acid→(2-methyl-5-propan-2-ylcyclohexyl) acetate+water
Industrial Production Methods: In an industrial setting, the production of (2-methyl-5-propan-2-ylcyclohexyl) acetate can be scaled up using continuous flow reactors. This method ensures better control over reaction conditions, leading to higher yields and purity of the final product. The use of solid acid catalysts, such as ion-exchange resins, can also enhance the efficiency of the esterification process.
Types of Reactions:
Oxidation: (2-Methyl-5-propan-2-ylcyclohexyl) acetate can undergo oxidation reactions, typically resulting in the formation of ketones or carboxylic acids.
Reduction: Reduction of this compound can lead to the formation of (2-methyl-5-propan-2-ylcyclohexanol).
Substitution: The acetate group can be substituted by other nucleophiles, such as amines or alcohols, leading to the formation of corresponding amides or esters.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like ammonia (NH3) or methanol (CH3OH) can be used under basic or acidic conditions.
Major Products:
Oxidation: Formation of (2-methyl-5-propan-2-ylcyclohexanone) or (2-methyl-5-propan-2-ylcyclohexanoic acid).
Reduction: Formation of (2-methyl-5-propan-2-ylcyclohexanol).
Substitution: Formation of (2-methyl-5-propan-2-ylcyclohexyl) amide or other esters.
Applications De Recherche Scientifique
(2-Methyl-5-propan-2-ylcyclohexyl) acetate has various applications in scientific research:
Chemistry: Used as a model compound in studies of esterification and hydrolysis reactions.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential use in drug delivery systems due to its ester linkage, which can be hydrolyzed in vivo.
Industry: Widely used in the fragrance and flavor industry for its pleasant aroma.
Mécanisme D'action
The mechanism of action of (2-methyl-5-propan-2-ylcyclohexyl) acetate primarily involves its hydrolysis to (2-methyl-5-propan-2-ylcyclohexanol) and acetic acid. This hydrolysis can be catalyzed by esterases, which are enzymes that break down esters. The molecular targets and pathways involved in its biological activity are still under investigation, but it is believed to interact with olfactory receptors, contributing to its fragrance properties.
Comparaison Avec Des Composés Similaires
(2-Methyl-5-propan-2-ylcyclohexanol): The alcohol precursor to (2-methyl-5-propan-2-ylcyclohexyl) acetate.
Menthyl acetate: Another ester with a similar structure but derived from menthol.
Isobornyl acetate: An ester with a similar fragrance profile but different structural features.
Uniqueness: (2-Methyl-5-propan-2-ylcyclohexyl) acetate is unique due to its specific structural arrangement, which imparts a distinct fragrance. Its synthesis and reactions are well-studied, making it a valuable compound in both academic research and industrial applications.
Propriétés
Numéro CAS |
51546-61-3 |
|---|---|
Formule moléculaire |
C12H22O2 |
Poids moléculaire |
198.30 g/mol |
Nom IUPAC |
(2-methyl-5-propan-2-ylcyclohexyl) acetate |
InChI |
InChI=1S/C12H22O2/c1-8(2)11-6-5-9(3)12(7-11)14-10(4)13/h8-9,11-12H,5-7H2,1-4H3 |
Clé InChI |
JAKFDYGDDRCJLY-UHFFFAOYSA-N |
SMILES canonique |
CC1CCC(CC1OC(=O)C)C(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-[(2-Hydroxyethyl)(1-oxohexadecyl)amino]ethyl palmitate](/img/structure/B13769335.png)

![2-Chloro-11-(4-methylpiperazin-1-yl)dibenzo[b,f][1,4]thiazepine--hydrogen chloride (1/1)](/img/structure/B13769354.png)

![[(3R,5S,8R,10S,13S,17R)-10,13-dimethyl-3-(trimethylazaniumyl)-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]-trimethylazanium;diiodide](/img/structure/B13769356.png)





![2-Naphthalenecarboxylic acid, 3-hydroxy-4-[(2-methyl-5-nitrophenyl)azo]-](/img/structure/B13769385.png)
